(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate
Description
(R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS 6519-66-0) is an ethyl ester derivative of the amino acid tryptophan. Structurally, it consists of a tryptophan backbone with an ethyl ester group at the carboxylate position and an (R)-configuration at the chiral center. This compound is widely used in pharmaceutical and agrochemical research as a synthetic intermediate or precursor for bioactive molecules. Its hydrochloride salt form (CAS 7479-05-2) is also commercially available, enhancing solubility for laboratory applications .
Key properties:
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYEOZXRSTEGL-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The esterification employs trimethylsilane chloride (TMSCl) as a catalyst in anhydrous ethanol, facilitating the conversion of the carboxylic acid group to the ethyl ester. Key parameters include:
This method achieves yields of 85%–96% for alkyl esters of tryptophan, though the stereochemistry remains congruent with the starting material (S-configuration).
One-Pot Tandem Reactions for Functionalized Derivatives
Recent advancements describe tandem dithiocarbamate formation and Michael addition reactions to synthesize structurally related compounds. While these methods primarily target antifungal agents, they offer insights into protecting group strategies and solvent effects relevant to (R)-ethyl 2-amino-3-(1H-indol-3-yl)propanoate synthesis.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine undergoes nucleophilic acylation with electrophilic reagents.
Example Reaction with Ethyl Trifluoroacetate
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Reagents : Ethyl trifluoroacetate, triethylamine (base), methanol solvent
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Conditions : Room temperature, 16 hours
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Product : Methyl (2S)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoate
Mechanism :
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Deprotonation of the amino group by Et₃N.
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Nucleophilic attack on ethyl trifluoroacetate, forming a stable trifluoroacetamide.
Ester Hydrolysis
The ethyl ester moiety can be hydrolyzed under acidic or basic conditions.
Acidic Hydrolysis
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Reagents : 2M HCl (aqueous)
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Conditions : Extraction with ethyl acetate post-hydrolysis .
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Product : Corresponding carboxylic acid derivative.
Basic Hydrolysis
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Reagents : NaOH or LiOH in aqueous/organic solvent mixtures
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Product : Water-soluble carboxylate salt.
Condensation Reactions
The amino group reacts with carbonyl compounds to form imines or enamines.
Imine Formation
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Reagents : Aldehydes (e.g., formaldehyde, benzaldehyde)
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Conditions : Mild heating in protic solvents (e.g., MeOH)
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Application : Used to create Schiff base intermediates for further functionalization.
Enamine Synthesis
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Reagents : Ketones (e.g., acetone, cyclohexanone)
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Conditions : Catalytic acid (e.g., p-TsOH)
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Product : Stabilized enamines for heterocyclic synthesis.
Electrophilic Substitution on the Indole Ring
The indole C2, C3, C5, and C6 positions undergo prenylation or alkylation.
Prenylation with DMAPP
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Reagents : Dimethylallyl pyrophosphate (DMAPP), H₂SO₄ (acid catalyst)
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Conditions : Aqueous acidic media, 23°C
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Products :
Mechanism :
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Acid-mediated generation of a prenyl cation from DMAPP.
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Electrophilic attack at indole positions, favored by π-electron density (C3 > C2 > C5/C6) .
Alkylation with Michael Acceptors
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Reagents : α,β-unsaturated carbonyl compounds (e.g., acrylates)
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Conditions : THF solvent, room temperature, 24 hours
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Product : Thiazolidinone derivatives (e.g., compound 5 ) via cyclization .
Thiazolidinone Formation
Reaction with carbon disulfide (CS₂) yields heterocyclic thiazolidinones.
General Procedure
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Reagents : CS₂, Michael acceptors (e.g., acrylonitrile)
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Conditions : Acidic (CH₃CN) or basic (MeOH) media
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Products :
Key Data :
Peptide Coupling
The amino group participates in peptide bond formation.
Reagents :
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Carbodiimides (e.g., EDC, DCC)
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Activated esters (e.g., HOBt, HOAt)
Applications : Synthesis of peptidomimetics or modified tryptophan derivatives.
Scientific Research Applications
Antidepressant Effects
Research has indicated that derivatives of indole compounds, including (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate, exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation .
Anticancer Properties
Indole derivatives have been studied for their anticancer activities. This compound has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrated significant cytotoxic effects against various cancer types, including breast and colorectal cancers .
Neuroprotective Effects
The compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, leading to enhanced survival rates under toxic conditions .
Case Studies
Therapeutic Potential
The therapeutic implications of this compound are vast:
- Psychiatric Disorders : Its antidepressant properties suggest potential use in treating major depressive disorder and anxiety disorders.
- Cancer Therapy : The anticancer activity positions it as a candidate for developing novel chemotherapeutic agents.
- Neurodegenerative Diseases : Its neuroprotective effects could lead to applications in conditions such as Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Variation in Ester Groups
Alkyl esters of 2-amino-3-(1H-indol-3-yl)propanoate differ in the ester moiety (e.g., methyl, ethyl, isopropyl, n-butyl). These variations influence synthesis efficiency, hydrolysis rates, and bioactivity:
Key Findings :
Substituent Modifications on the Indole Ring
Substitutions on the indole ring or adjacent groups alter electronic properties and bioactivity:
Key Findings :
Stereochemical Variations
The (R)- and (S)-configurations significantly impact biological activity and synthetic pathways:
| Compound | Configuration | Application | Reference |
|---|---|---|---|
| This compound | R | Precursor for PET imaging probes | |
| (S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | S | Antiviral and larvicidal agents |
Key Findings :
Biological Activity
(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate, a chiral compound belonging to the class of tryptophan derivatives, has garnered attention for its diverse biological activities. Its structural features, including an indole ring and an ethyl ester group, contribute to its interaction with various biological targets, making it a significant compound in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The presence of the indole moiety is crucial as it is known for its involvement in numerous biological processes.
The biological activity of this compound is primarily attributed to its interaction with:
- Serotonin Receptors : This compound may modulate neurotransmitter pathways, influencing serotonin levels and related signaling cascades.
- Enzymes : It interacts with enzymes such as tryptophan hydroxylase, which is involved in serotonin biosynthesis.
- Other Molecular Targets : The compound has been studied for its potential effects on various indole-binding proteins, enhancing its therapeutic prospects in neurological disorders and cancer treatment.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. Several studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that compounds similar to this derivative have significant cytotoxic effects on various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) .
Neuroprotective Effects
Due to its structural similarity to serotonin and tryptophan, this compound is being investigated for neuroprotective effects. It may help mitigate neurodegenerative diseases by enhancing serotonin signaling pathways .
Antimicrobial Activity
The compound also shows potential antimicrobial activity. Studies have indicated that derivatives of tryptophan exhibit varying degrees of antimicrobial efficacy against different bacterial strains . The presence of specific functional groups can enhance this activity, making it a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Q & A
Q. What safety precautions are critical when handling (R)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate in laboratory settings?
- Methodological Answer : Researchers must use chemical-resistant gloves, lab coats, and eye protection. For respiratory protection, NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) are recommended for aerosolized particles or vapors. Ensure proper ventilation and avoid drainage contamination. Emergency protocols include immediate medical consultation and providing Safety Data Sheets (SDS) to physicians .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : A common approach involves chiral ligand-mediated alkylation or esterification of indole derivatives. For example, prenylation reactions using catalysts like Pd(0) or Cu(I) under inert atmospheres (e.g., N₂) achieve stereoselectivity. Purification typically employs column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 1:1 v/v) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard. For example, ¹H-NMR in CDCl₃ resolves indole proton signals at δ 7.2–7.8 ppm, while ester methyl groups appear at δ 3.6–4.1 ppm. Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) confirms bond angles and stereochemistry .
Q. What storage conditions ensure stability?
Q. Which analytical methods validate purity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm for indole moieties) is standard. Thin-Layer Chromatography (TLC) using silica gel plates (Rf ≈ 0.3 in PE/EtOAc) and mass spectrometry (ESI-MS) confirm molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Stark et al. achieved 61% yield and 6:1 diastereomeric ratio using a Pd-catalyzed prenylation with a (R)-BINAP ligand. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Q. How to resolve contradictions in reported NMR data for indole-containing derivatives?
Q. What strategies mitigate low yields in esterification reactions?
Q. How to address instability during long-term storage?
Q. What advanced techniques confirm 3D conformation in solution?
- Methodological Answer :
Circular Dichroism (CD) spectroscopy identifies chiral centers, while Dynamic Nuclear Polarization (DNP)-enhanced NMR provides high-resolution data for flexible side chains. Molecular dynamics simulations (AMBER force field) model conformational changes .
Data Analysis & Interpretation
Q. How to interpret ambiguous crystallographic data for indole derivatives?
- Methodological Answer :
Refine X-ray data with SHELXL, focusing on thermal displacement parameters (Ueq) to identify disordered regions. Compare bond lengths (e.g., C–N = 1.34–1.38 Å) and angles (e.g., C–S–N = 108.5° in sulfonamide derivatives) to literature benchmarks .
Q. What statistical methods validate reproducibility in synthetic protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
